Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate
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Overview
Description
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is an organic compound with the molecular formula C18H18N4O4. It is characterized by the presence of two imidazole groups attached to a terephthalate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is typically synthesized through a multi-step chemical reaction. One common method involves the reaction of terephthalic acid with 1H-imidazole in the presence of an activating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The imidazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-oxidized derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .
Scientific Research Applications
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of diethyl 2,5-di(1H-imidazol-1-yl)terephthalate involves its interaction with specific molecular targets. The imidazole groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biological pathways and processes, making the compound a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,5-di(1H-pyrazol-1-yl)terephthalate
- Diethyl 2,5-di(1H-triazol-1-yl)terephthalate
- Diethyl 2,5-di(1H-tetrazol-1-yl)terephthalate
Uniqueness
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate is unique due to the presence of imidazole groups, which confer specific chemical reactivity and coordination properties. Compared to similar compounds with different heterocyclic groups, it offers distinct advantages in forming stable metal complexes and exhibiting potential biological activities .
Biological Activity
Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate (DEDIT) is a compound of increasing interest due to its potential biological activities. This article synthesizes current research findings on the biological activity of DEDIT, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its imidazole functional groups attached to a terephthalate backbone. This structure enhances its interaction with biological targets due to the presence of nitrogen-containing heterocycles, which are known for their diverse biological activities.
Research Findings
A summary of relevant studies is presented in the following table:
Case Studies
- Antimicrobial Efficacy : A study evaluated several imidazole derivatives for their antimicrobial effectiveness. While specific data on DEDIT was not available, related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 16 mg/mL against Bacillus subtilis . This suggests that DEDIT could also possess similar antimicrobial potency.
- Antitumor Potential : In a comparative analysis of various imidazole-based compounds against human cancer cell lines, certain derivatives showed promising results in reducing cell viability at concentrations around 10 µM . Further investigation into DEDIT could elucidate its specific effects on cancer cells.
Future Directions
Further research is warranted to fully understand the biological activity of this compound. Key areas for future studies include:
- In vitro and In vivo Studies : Comprehensive testing on various cancer cell lines and pathogenic microorganisms will help establish the efficacy and safety profile of DEDIT.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by DEDIT will provide insights into its pharmacological potential.
- Formulation Development : Exploring different formulations could enhance the bioavailability and therapeutic efficacy of DEDIT in clinical settings.
Properties
Molecular Formula |
C18H18N4O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
diethyl 2,5-di(imidazol-1-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H18N4O4/c1-3-25-17(23)13-9-16(22-8-6-20-12-22)14(18(24)26-4-2)10-15(13)21-7-5-19-11-21/h5-12H,3-4H2,1-2H3 |
InChI Key |
CRWKNNVVOKTYQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N2C=CN=C2)C(=O)OCC)N3C=CN=C3 |
Origin of Product |
United States |
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